molecular formula C14H7Cl5O3 B8731165 Pentachlorophenyl 4-methoxybenzoate CAS No. 5461-68-7

Pentachlorophenyl 4-methoxybenzoate

Cat. No.: B8731165
CAS No.: 5461-68-7
M. Wt: 400.5 g/mol
InChI Key: TXONTFRBXOCPBF-UHFFFAOYSA-N
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Description

Research Context and Significance of Halogenated Aromatic Esters

Halogenated aromatic compounds, a class that includes substances like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), are a major focus of environmental and chemical research. wisdomlib.orgcambridge.org These compounds are characterized by having one or more halogen atoms, such as chlorine, attached to an aromatic ring structure. wisdomlib.org Many of these substances are known for their high stability and persistence in the environment, properties conferred by the strong carbon-halogen bonds. frontiersin.org

The significance of this class of compounds stems largely from their widespread presence as environmental pollutants, often generated through industrial processes, incomplete combustion of organic materials, or their use as pesticides. wisdomlib.orgresearchgate.net For instance, Pentachlorophenol (B1679276) (PCP), the precursor to the pentachlorophenyl moiety in the title compound, was first produced in the 1930s and has been used extensively as a pesticide, disinfectant, and wood preservative. wikipedia.orgnih.govpsu.edu Research into halogenated aromatics is often driven by the need to understand their environmental fate, toxicity, and potential for bioremediation. frontiersin.org Their chemical stability and lipophilicity can lead to bioaccumulation in organisms, posing potential health risks. cambridge.org From a synthetic chemistry perspective, the presence of halogens on an aromatic ring alters its electronic properties and provides reactive sites for further chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules.

Overview of Ester Chemistry in Advanced Organic Research

Esters are a fundamental class of organic compounds derived from the reaction of an acid (organic or inorganic) and an alcohol, where at least one hydroxyl (-OH) group is replaced by an alkoxy (-O-alkyl) group. wikipedia.orgwisdomlib.org This functional group is central to both the natural world and the chemical industry. solubilityofthings.com In nature, esters are responsible for the characteristic fragrances and flavors of many fruits and flowers. ebsco.com Fats, oils, and waxes are also composed of esters of fatty acids. solubilityofthings.com

In advanced organic research, the synthesis and transformation of esters are core topics. The most classic method of ester synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. nrochemistry.comvedantu.com This reaction is reversible, and researchers often manipulate conditions—such as using an excess of one reactant or removing water as it forms—to drive the reaction toward the desired ester product. vedantu.comorganic-chemistry.org

The versatility of esters makes them crucial in numerous applications. They serve as important solvents, plasticizers, and the monomeric units for polymers like polyesters. wikipedia.orgebsco.com Furthermore, esters are key intermediates in organic synthesis, where the ester group can be converted into other functional groups or used to protect a carboxylic acid group during a multi-step reaction sequence. Their wide-ranging utility in synthesizing everything from perfumes to pharmaceuticals and specialty chemicals underscores their importance in modern chemistry. ebsco.comhashnode.dev

Scope and Research Objectives for Pentachlorophenyl 4-Methoxybenzoate (B1229959)

While extensive literature exists for the broader classes of halogenated aromatics and esters, specific research focused solely on Pentachlorophenyl 4-methoxybenzoate is not widely published. However, the scope and objectives for its study can be inferred from its chemical structure, which combines a highly chlorinated aromatic ring with a methoxybenzoate ester.

The primary objectives for the synthesis and investigation of this compound likely fall into several categories:

Development of Biocidal Agents: The pentachlorophenyl group is derived from pentachlorophenol, a compound with well-documented fungicidal, insecticidal, and herbicidal properties. wikipedia.org Research may be aimed at creating new pesticides or preservatives where the 4-methoxybenzoate portion modifies the compound's physical properties, such as solubility, stability, or mode of delivery, compared to the parent pentachlorophenol or its simpler esters like pentachlorophenyl acetate (B1210297). nih.gov

Chemical Synthesis Intermediate: In organic synthesis, highly halogenated phenyl groups can function as leaving groups in nucleophilic aromatic substitution reactions. The ester could be designed as a reactive intermediate, allowing for the introduction of the 4-methoxybenzoate moiety into a more complex target molecule under specific reaction conditions.

Materials Science Applications: The high chlorine content of the molecule suggests potential use in materials science. Polychlorinated compounds are sometimes investigated for properties such as flame retardancy. Research could explore the potential of incorporating this molecule into polymers or other materials to enhance their properties.

The compound is listed by chemical suppliers for research and development purposes, indicating its use as a building block or reference compound in various synthetic or analytical applications. tradingchem.comlookchem.com

Chemical Data for this compound

The following table summarizes the key computed chemical properties for this compound.

PropertyValue
IUPAC Name (2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate
Molecular Formula C₁₄H₇Cl₅O₃
Molecular Weight 400.5 g/mol
CAS Number 5461-68-7
Canonical SMILES COC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChI Key TXONTFRBXOCPBF-UHFFFAOYSA-N

Data sourced from PubChem CID 221839. nih.gov

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5461-68-7

Molecular Formula

C14H7Cl5O3

Molecular Weight

400.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H7Cl5O3/c1-21-7-4-2-6(3-5-7)14(20)22-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3

InChI Key

TXONTFRBXOCPBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of Pentachlorophenyl 4 Methoxybenzoate

Esterification Pathways for Pentachlorophenyl 4-Methoxybenzoate (B1229959) Synthesis

The formation of the ester linkage in Pentachlorophenyl 4-methoxybenzoate involves the reaction of a pentachlorophenol (B1679276) derivative with a 4-methoxybenzoic acid derivative. The most common and direct approaches are detailed below.

Direct Esterification Approaches

Direct esterification, while a fundamental method, is often not the most efficient for sterically hindered and electronically deactivated phenols like pentachlorophenol. This approach typically involves heating the carboxylic acid (4-methoxybenzoic acid) and the alcohol (pentachlorophenol) in the presence of a strong acid catalyst. However, the low nucleophilicity of the hydroxyl group in pentachlorophenol, due to the electron-withdrawing nature of the five chlorine atoms, makes this reaction challenging under standard Fischer esterification conditions.

Transesterification Methodologies

Transesterification offers an alternative route where a more reactive ester, such as methyl 4-methoxybenzoate, is reacted with pentachlorophenol in the presence of a catalyst. organic-chemistry.orglibretexts.org This process involves the exchange of the alcohol moiety of the starting ester. The reaction can be catalyzed by either acids or bases. organic-chemistry.orglibretexts.org In a basic-catalyzed mechanism, the pentachlorophenoxide ion would act as the nucleophile, attacking the carbonyl carbon of the starting ester. researchgate.net In an acid-catalyzed mechanism, the carbonyl oxygen of the starting ester is protonated, making it more susceptible to nucleophilic attack by pentachlorophenol. organic-chemistry.org Driving the reaction to completion often requires the removal of the more volatile alcohol byproduct (in this case, methanol).

Acylation Reactions Involving Activated Esters or Acid Chlorides

The most practical and widely applicable method for the synthesis of this compound is through the acylation of pentachlorophenol with an activated derivative of 4-methoxybenzoic acid, most commonly 4-methoxybenzoyl chloride. jk-sci.com This type of reaction, often performed under Schotten-Baumann conditions, is highly effective for the esterification of phenols. chemistry-reaction.comiitk.ac.inbyjus.com

The reaction involves the treatment of pentachlorophenol with 4-methoxybenzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. chemistry-reaction.comchemistnotes.com The base serves to deprotonate the phenolic hydroxyl group, forming the more nucleophilic pentachlorophenoxide ion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The base also neutralizes the hydrochloric acid byproduct, driving the reaction to completion. byjus.com

4-Methoxybenzoyl chloride can be readily prepared from 4-methoxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.uk

A representative reaction for the synthesis via acylation is as follows:

Reaction Scheme:

Generated code
Reactant 1Reactant 2Catalyst/BaseSolventTypical Yield (%)
Pentachlorophenol4-Methoxybenzoyl ChloridePyridineDichloromethane (B109758)>90
Pentachlorophenol4-Methoxybenzoyl ChlorideAqueous NaOHWater/Dichloromethane85-95

Novel Catalytic Strategies in Aromatic Ester Formation

Recent advances in catalysis have introduced new methods for the formation of aryl esters that could potentially be applied to the synthesis of this compound. These include methods that avoid the need for pre-functionalized starting materials like acyl chlorides. For instance, biocatalytic methods using acyltransferases have been shown to effect Friedel-Crafts C-acylation of phenolic substrates, and in some cases, O-acylation. nih.gov Additionally, the use of heterogeneous catalysts, such as zeolites or sulfated zirconia, has been explored for esterification reactions, offering advantages in terms of catalyst recovery and reuse. digitellinc.com While not yet specifically reported for this compound, these catalytic approaches represent a promising area for future research.

Visible-Light-Mediated Synthetic Transformations

The field of photoredox catalysis has opened up new avenues for organic synthesis, including ester formation. Some methods utilize visible light to promote the acylation of phenols. google.com For example, a process involving the visible-light-induced cross-dehydrogenative coupling of aldehydes with phenols has been developed. While this specific methodology may not be directly applicable due to the starting materials, it highlights the potential for developing novel, mild synthetic routes to aryl esters. The general principle involves the generation of a reactive acyl intermediate under photochemical conditions, which then reacts with the phenol.

Mechanistic Investigations of Reaction Pathways

The mechanism of the most common synthetic route, the Schotten-Baumann reaction, is well-established. It proceeds through a nucleophilic acyl substitution.

Key Mechanistic Steps (Base-Catalyzed Acylation):

Deprotonation of Phenol: The base removes the acidic proton from the hydroxyl group of pentachlorophenol to form the highly nucleophilic pentachlorophenoxide anion.

Nucleophilic Attack: The pentachlorophenoxide anion attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Product Formation: The final product, this compound, is formed.

The reaction is essentially irreversible due to the formation of a stable salt from the base and the HCl byproduct. byjus.com

StepDescriptionIntermediate/Transition State
1Deprotonation of pentachlorophenol by a base.Pentachlorophenoxide ion
2Nucleophilic attack of the phenoxide on the acyl chloride.Tetrahedral intermediate
3Elimination of the chloride leaving group.Re-formation of the carbonyl group
4Formation of the final ester product.This compound

Elucidation of Reaction Kinetics and Rate-Determining Steps

In analogous esterification reactions, such as the Mitsunobu reaction involving benzoic acid, the rate of reaction is significantly influenced by the concentration of the reactants and the nature of the reaction intermediates. griffith.edu.auuq.edu.au The reaction typically proceeds through a series of steps, including the activation of the carboxylic acid and the subsequent nucleophilic attack by the alcohol. For the synthesis of this compound, this would involve the reaction of 4-methoxybenzoic acid and pentachlorophenol.

The rate-determining step in such reactions is often the nucleophilic attack of the carboxylate anion on an activated intermediate. uq.edu.au The presence of excess carboxylic acid can, in some cases, decrease the reaction rate by reducing the reactivity of the carboxylate anion. griffith.edu.au The kinetics of the reaction can be monitored using techniques like proton NMR to observe the formation of the ester product and the disappearance of the reactants over time. uq.edu.au

Solvent Effects on Esterification and Subsequent Reactions

The choice of solvent plays a pivotal role in the esterification process, influencing both the reaction rate and the yield of the final product. The polarity of the solvent is a particularly critical parameter.

Research on similar esterification reactions, for instance, the Mitsunobu esterification, has demonstrated that reaction rates are often significantly faster in non-polar solvents. griffith.edu.auuq.edu.au For example, the rate constant for ethyl benzoate (B1203000) formation was found to be approximately 100 times greater in tetrahydrofuran (B95107) (THF) compared to the more polar solvent acetonitrile (B52724) (MeCN). uq.edu.au This phenomenon is attributed to the fact that side reactions, such as the acylation of reaction intermediates, are more prevalent in polar solvents, thus competing with the desired esterification pathway. griffith.edu.au

The effect of different solvents on the conversion percentage in esterification reactions is a key consideration for optimizing the synthesis of this compound. The following table illustrates the general trend of solvent effects on esterification reactions.

Table 1: Illustrative Effect of Various Solvents on Esterification Reaction Conversion

Solventlog PConversion (%)
Toluene2.795
Tetrahydrofuran (THF)0.4690
Dichloromethane (DCM)1.2585
Acetonitrile (MeCN)-0.3470
N,N-Dimethylformamide (DMF)-0.3865

This table is illustrative and based on general findings in esterification reactions. Specific values for the synthesis of this compound may vary.

Role of Steric and Electronic Effects in Reaction Mechanisms

Steric Effects: The pentachlorophenyl group is exceptionally bulky due to the five chlorine atoms surrounding the phenyl ring. This significant steric hindrance can impede the approach of the 4-methoxybenzoic acid, potentially slowing down the reaction rate. The successful synthesis often requires reaction conditions that can overcome this steric barrier, such as elevated temperatures or the use of specific catalysts.

Electronic Effects: The electronic nature of both reactants also plays a crucial role. The five chlorine atoms on the pentachlorophenyl ring are strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group. This enhanced acidity can facilitate the deprotonation step, which is often a key part of the esterification mechanism. Conversely, the 4-methoxy group on the benzoic acid moiety is an electron-donating group. This increases the electron density on the carboxyl group, potentially affecting its reactivity. The interplay of these opposing electronic effects will influence the nucleophilicity of the carboxylate and the electrophilicity of the reaction intermediates.

Computational Verification of Proposed Mechanisms

While specific computational studies on the reaction mechanism of this compound are not readily found in the literature, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for verifying proposed reaction mechanisms in similar esterification processes.

DFT calculations can be employed to model the transition states and intermediates of the reaction pathway. This allows for the determination of activation energies for each step, thereby identifying the rate-determining step. Such computational insights can corroborate experimental findings and provide a deeper understanding of the reaction mechanism at a molecular level. For instance, in studies of the Mitsunobu reaction, DFT has been used to investigate the structure and stability of the key intermediates, providing support for the proposed mechanistic pathways. griffith.edu.au

Derivatization Chemistry of this compound

The structure of this compound offers two distinct moieties for chemical modification: the pentachlorophenyl group and the 4-methoxybenzoate group.

Modifications of the Pentachlorophenyl Moiety

The pentachlorophenyl ring is a highly chlorinated aromatic system, and its derivatization chemistry is largely dictated by the presence of the five chlorine substituents.

Nucleophilic Aromatic Substitution: While challenging due to the electron-rich nature of the chlorine atoms, nucleophilic aromatic substitution (SNAr) reactions can potentially be achieved under harsh conditions with strong nucleophiles. This could allow for the replacement of one or more chlorine atoms with other functional groups, such as amines, alkoxides, or thiolates.

Reductive Dechlorination: It is conceivable that some of the chlorine atoms could be selectively removed through reductive dechlorination reactions, leading to less chlorinated phenylbenzoate derivatives.

Formation of Organometallic Reagents: The generation of Grignard or organolithium reagents from the chlorinated ring is unlikely due to the high degree of chlorination and the potential for side reactions.

Transformations Involving the 4-Methoxybenzoate Moiety

The 4-methoxybenzoate part of the molecule provides several avenues for chemical transformation.

Cleavage of the Ether Linkage: The methyl ether group can be cleaved to yield the corresponding 4-hydroxybenzoic acid derivative. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

Saponification of the Ester: The ester linkage can be hydrolyzed under basic conditions (saponification) to yield pentachlorophenol and 4-methoxybenzoic acid.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 4-methoxybenzoate moiety is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This could allow for the introduction of various substituents, such as nitro or halogen groups, at the positions ortho to the methoxy group. A novel synthesis of gefitinib, for example, starts from methyl 3-hydroxy-4-methoxybenzoate and involves a nitration step on the aromatic ring. mdpi.com

Reduction of the Ester: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Advanced Spectroscopic Characterization and Structural Analysis of Pentachlorophenyl 4 Methoxybenzoate

X-ray Crystallographic Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides unequivocal proof of a compound's chemical structure and offers deep insights into its solid-state behavior.

Single Crystal X-ray Diffraction for Molecular Architecture

Had single crystals of Pentachlorophenyl 4-methoxybenzoate (B1229959) been grown and analyzed, this section would have presented the detailed molecular structure. The data would include precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity of the pentachlorophenyl and 4-methoxybenzoate moieties through the ester linkage. A table of key crystallographic parameters, such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the final R-factor, would have been provided to indicate the quality of the structural determination.

Solid-State Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

This subsection would have explored how molecules of Pentachlorophenyl 4-methoxybenzoate arrange themselves in the crystal lattice. Analysis of the crystal packing would reveal any significant intermolecular forces that stabilize the solid-state structure. Given the presence of a pentachlorinated phenyl ring and a methoxy-substituted phenyl ring, potential interactions such as halogen bonding (involving the chlorine atoms) and π-π stacking between the aromatic rings would have been of particular interest. The distances and geometries of these interactions would be detailed in a data table.

Conformational Analysis in the Crystalline State

The conformation of the molecule as it exists in the crystal would have been described here. This involves the analysis of torsion angles, particularly around the ester group, to define the relative orientation of the pentachlorophenyl and 4-methoxybenzoate rings. This section would discuss whether the molecule adopts a planar or a more twisted conformation in the solid state and compare it to theoretical models if available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Assignments

This section would have presented the complete assignment of all proton (¹H) and carbon (¹³C) NMR signals for this compound. The chemical shifts (δ) for each unique proton and carbon atom would be listed in a data table, along with their integration values (for ¹H), multiplicities (e.g., singlet, doublet), and coupling constants (J-values). The expected signals would include those from the aromatic protons on the 4-methoxybenzoate ring and the methoxy (B1213986) group protons. The pentachlorophenyl ring would not show any ¹H signals but would have distinct ¹³C signals.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H (ortho to -OCH₃)Data not availabledData not available2H
Aromatic-H (ortho to -COO)Data not availabledData not available2H
Methoxy-H (-OCH₃)Data not availablesN/A3H

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
Carbonyl-C (C=O)Data not available
Aromatic-C (Pentachlorophenyl)Data not available
Aromatic-C (4-methoxybenzoate)Data not available
Methoxy-C (-OCH₃)Data not available

Advanced NMR Techniques for Structural Elucidation (e.g., NOESY, COSY, HMBC)

To unambiguously assign the NMR signals, data from two-dimensional (2D) NMR experiments would be discussed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the 4-methoxybenzoate ring.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning the quaternary carbons and confirming the ester linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation in solution.

Without access to primary research data for this compound, any further elaboration would be speculative and would not meet the required standards of scientific accuracy.

Solid-State NMR for Microstructural Insights

The pentachlorophenyl moiety is expected to exhibit resonances in the aromatic region of the ¹³C SSNMR spectrum. Based on data for pentachlorobenzene (B41901), the carbon atoms bonded to chlorine will be significantly deshielded, with their chemical shifts likely appearing in the range of 130-140 ppm. chemicalbook.com The carbon atom bearing the ester linkage (C-O) would experience a different electronic environment and its resonance would be shifted accordingly.

For the 4-methoxybenzoate portion, the aromatic carbons will also resonate in the 114-160 ppm range. The carbon attached to the methoxy group (C4) is expected to be the most deshielded due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect, likely appearing around 160 ppm. libretexts.org The methoxy carbon itself (O-CH₃) will have a characteristic peak further upfield, typically around 55 ppm. chemicalbook.com The carbonyl carbon of the ester group is highly deshielded and is predicted to have a chemical shift in the range of 165-170 ppm.

Table 1. Predicted ¹³C Solid-State NMR Chemical Shifts (ppm) for this compound based on Analogous Compounds.
Carbon AtomPredicted Chemical Shift (ppm)Analogous Compound
Pentachlorophenyl Ring (C-Cl)130 - 140Pentachlorobenzene chemicalbook.com
Pentachlorophenyl Ring (C-O)~150-
4-Methoxybenzoate Ring (C1 - Ester)~125Anisole (B1667542) Derivatives chemicalbook.com
4-Methoxybenzoate Ring (C2/C6)~130Anisole Derivatives chemicalbook.com
4-Methoxybenzoate Ring (C3/C5)~114Anisole Derivatives chemicalbook.com
4-Methoxybenzoate Ring (C4 - OCH₃)~160Anisole Derivatives libretexts.org
Carbonyl (C=O)165 - 170Substituted Benzoates semanticscholar.org
Methoxy (O-CH₃)~55Anisole chemicalbook.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl group, the C-O ester linkages, and vibrations of the aromatic rings. Drawing from data on substituted benzoates and aromatic compounds, the following characteristic bands can be predicted. semanticscholar.orgrsc.orgresearchgate.netscholarsresearchlibrary.comresearchgate.net

A very strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely produce two distinct bands: an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch near 1100-1150 cm⁻¹. The pentachlorophenyl ring will contribute to absorptions in the fingerprint region, with C-Cl stretching vibrations expected between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations from both rings will appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the methoxy group and the aromatic C-H bonds of the benzoate (B1203000) ring are expected in the 2850-3100 cm⁻¹ range.

Table 2. Predicted FTIR Absorption Bands (cm⁻¹) for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityReference Compound(s)
Aromatic C-H Stretch3000 - 3100MediumSubstituted Benzoates semanticscholar.org
Aliphatic C-H Stretch (O-CH₃)2850 - 2950MediumAnisole chemicalbook.com
C=O Stretch (Ester)1720 - 1740StrongSubstituted Benzoates rsc.org
Aromatic C=C Stretch1450 - 1600Medium to StrongSubstituted Benzoates researchgate.net
Asymmetric C-O-C Stretch (Ester)1250 - 1300StrongSubstituted Benzoates scholarsresearchlibrary.com
Symmetric C-O-C Stretch (Ester)1100 - 1150MediumSubstituted Benzoates scholarsresearchlibrary.com
C-Cl Stretch600 - 800Strong-

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-Cl bonds. Based on studies of polycyclic aromatic hydrocarbons and chlorinated aromatic compounds, key Raman shifts can be anticipated. mdpi.comusra.edunih.govresearchgate.netacs.org

The symmetric breathing modes of the pentachlorophenyl and 4-methoxybenzoate rings should give rise to intense Raman bands. The C-Cl symmetric stretch is also expected to be a strong feature. In contrast to the intense C=O stretch in the FTIR spectrum, the carbonyl stretch in the Raman spectrum is typically weaker. The aromatic C=C stretching vibrations will be prominent in the 1580-1620 cm⁻¹ region.

Table 3. Predicted Raman Shifts (cm⁻¹) for this compound.
Vibrational ModePredicted Raman Shift (cm⁻¹)IntensityReference Compound(s)
Aromatic Ring Breathing (Symmetric)~1000 and ~800StrongPolycyclic Aromatic Hydrocarbons researchgate.net
Aromatic C=C Stretch1580 - 1620StrongPolycyclic Aromatic Hydrocarbons usra.edu
C=O Stretch (Ester)1720 - 1740Weak to Medium-
C-Cl Symmetric Stretch~700StrongChlorinated Aromatic Compounds mdpi.com

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a molecule and for elucidating its fragmentation pathways, which provides crucial structural information. For this compound, characteristic fragmentation patterns can be predicted based on the known behavior of esters and halogenated aromatic compounds in a mass spectrometer. libretexts.orgyoutube.comthermofisher.comnih.govlibretexts.orgyoutube.com

The molecular ion peak [M]⁺• would be expected, and its high-resolution measurement would confirm the elemental composition. Due to the five chlorine atoms, a characteristic isotopic pattern for [M]⁺•, [M+2]⁺•, [M+4]⁺•, etc., will be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways would likely involve the cleavage of the ester bond. One major fragmentation route is the loss of the pentachlorophenoxy radical (•OC₆Cl₅) to form the 4-methoxybenzoyl cation at m/z 135. Another possibility is the loss of the 4-methoxybenzoyl radical (•COC₆H₄OCH₃) to yield the pentachlorophenoxy cation at m/z 265 (for the all ³⁵Cl isotopologue). Further fragmentation of the 4-methoxybenzoyl cation could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 120, or the loss of carbon monoxide (CO) to yield a fragment at m/z 107.

Table 4. Predicted High-Resolution Mass Spectrometry Fragments for this compound.
m/z (for ³⁵Cl)Proposed Fragment IonFragmentation PathwayReference
400[C₁₃H₇Cl₅O₃]⁺•Molecular Ion-
265[C₆Cl₅O]⁺Loss of •COC₆H₄OCH₃-
135[C₈H₇O₂]⁺Loss of •OC₆Cl₅ nih.gov
120[C₇H₄O₂]⁺•Loss of •CH₃ from m/z 135 youtube.com
107[C₇H₇O]⁺Loss of CO from m/z 135 libretexts.org

Theoretical and Computational Chemistry Studies of this compound

Theoretical and Computational Chemistry Studies of Pentachlorophenyl 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Pentachlorophenyl 4-methoxybenzoate (B1229959), DFT calculations would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) would be employed for accurate calculations.

A primary application of DFT in characterizing a molecule is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between these two orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For Pentachlorophenyl 4-methoxybenzoate, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzoate moiety, while the LUMO would likely be distributed over the electron-withdrawing pentachlorophenyl ring. This separation of frontier orbitals would suggest a charge-transfer character for its lowest electronic excitation.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Expected Energy (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available

Note: Specific energy values require dedicated DFT calculations, which are not currently published for this compound.

Electrostatic Potential Mapping (MEP) would further elucidate the electronic distribution and reactive sites of the molecule. An MEP surface map would visually represent the electrostatic potential on the electron density surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the ester and methoxy (B1213986) groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms and potentially the chlorine atoms, highlighting areas prone to nucleophilic attack.

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The molecule possesses several rotatable bonds, particularly around the ester linkage and the methoxy group. A conformational analysis would be necessary to identify the global energy minimum and other low-energy conformers. This is typically achieved by systematically rotating the key dihedral angles and performing geometry optimization at each step. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature.

Table 2: Key Optimized Geometrical Parameters (Hypothetical)

Parameter Expected Value
C=O Bond Length Data Not Available
C-O (ester) Bond Length Data Not Available
Dihedral Angle (Phenyl-C=O) Data Not Available

Note: These values are dependent on the specific computational method and basis set used.

DFT calculations are widely used to predict various spectroscopic parameters. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, can aid in the structural elucidation and assignment of NMR spectra.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculations would help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group, the aromatic C-H stretches, and the C-Cl vibrations.

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Key Vibration/Shift Predicted Wavenumber/Chemical Shift
IR C=O Stretch Data Not Available
IR C-O Stretch Data Not Available
¹H NMR -OCH₃ Protons Data Not Available

Note: Accurate prediction requires specific computational protocols and may involve scaling factors for vibrational frequencies.

DFT can be used to calculate various thermochemical properties, such as the enthalpy of formation, Gibbs free energy, and entropy. These calculations are vital for understanding the thermodynamics of reactions involving this compound, such as its formation, decomposition, or hydrolysis. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies for various chemical processes can be determined, providing insight into the reaction mechanisms and kinetics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of the electronic structure, MD simulations offer a dynamic view of molecular behavior.

MD simulations would be particularly useful for investigating how molecules of this compound interact with each other in the solid state or with solvent molecules in solution. In the solid state, these simulations could shed light on the crystal packing forces, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms.

In a solvent, MD simulations could be used to study the solvation process and the local structure of the solvent around the molecule. By analyzing the radial distribution functions, one could determine the preferred locations of solvent molecules around the different functional groups of this compound. This information is crucial for understanding its solubility and transport properties in various media.

Dynamics of Conformational Changes

The conformational landscape of this compound is determined by the rotational freedom around its ester linkage. The key dihedral angles are those involving the C-O-C=O bonds of the ester group and the bonds connecting the ester to the two aromatic rings. The bulky pentachlorophenyl group and the 4-methoxybenzoate moiety would be expected to create significant steric hindrance, influencing the preferred spatial arrangement of the molecule.

A comprehensive conformational analysis would typically involve scanning the potential energy surface by systematically rotating these key bonds. This process would identify the various stable conformers (energy minima) and the transition states (saddle points) that separate them. From this, rotational energy barriers could be calculated, providing insight into the flexibility of the molecule and the likelihood of interconversion between different conformations at various temperatures.

Hypothetical Data Table for Conformational Analysis:

Since no specific studies are available, the following table is a hypothetical representation of what such a study might reveal. The values are for illustrative purposes only and are not based on actual experimental or computational data.

Dihedral AngleRotational Barrier (kcal/mol)Stable Conformer Angles (degrees)
Phenyl-O-C-PhenylData not availableData not available
Methoxy-Phenyl-C-OData not availableData not available

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. For this compound, a QSPR study could be employed to predict its reactivity in various chemical reactions, such as hydrolysis or nucleophilic substitution.

To build a QSPR model, a dataset of structurally similar compounds with known reactivity data would be required. Molecular descriptors, which are numerical representations of a molecule's structure, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would then be used to establish a mathematical relationship between the descriptors and the observed reactivity.

For this compound, key descriptors would likely include:

Electronic descriptors: Charges on atoms, dipole moment, HOMO and LUMO energies (to describe susceptibility to nucleophilic or electrophilic attack).

Steric descriptors: Molecular volume, surface area, and specific steric parameters (to quantify the bulkiness of the pentachlorophenyl group).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Without a relevant dataset of analogous pentachlorophenyl esters, the development of a specific QSPR model for predicting the reactivity of this compound is not feasible.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms at the atomic level. For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the ester bond.

Transition state analysis is a cornerstone of such investigations. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By analyzing the geometry and electronic structure of the transition state, chemists can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

A typical computational workflow for transition state analysis would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile, e.g., a water molecule or hydroxide (B78521) ion) and the final products would be optimized to find their lowest energy structures.

Transition State Search: Various algorithms would be used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations would be performed to confirm that the located structure is a true transition state (characterized by one imaginary frequency) and to calculate the zero-point vibrational energy.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to verify that the transition state correctly connects the reactant and product minima on the potential energy surface.

From these calculations, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate.

Hypothetical Data Table for Transition State Analysis of Hydrolysis:

This table illustrates the type of data that would be generated from a computational study of the hydrolysis of this compound. The values are purely hypothetical.

Reaction StepActivation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Nucleophilic AttackData not availableC(carbonyl)-O(nucleophile): Data not available
Tetrahedral Intermediate FormationData not availableC(carbonyl)-O(leaving group): Data not available
Leaving Group DepartureData not available

Mechanistic Studies of Chemical Transformations and Degradation Pathways

Hydrolytic Cleavage Mechanisms

The hydrolysis of Pentachlorophenyl 4-methoxybenzoate (B1229959) would involve the cleavage of the ester bond, yielding pentachlorophenol (B1679276) and 4-methoxybenzoic acid. The rate and mechanism of this reaction are expected to be significantly influenced by pH and the presence of catalysts.

pH-Dependent Hydrolysis Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for the pH-dependent hydrolysis of Pentachlorophenyl 4-methoxybenzoate are not available in published literature. Hypothetically, the hydrolysis would exhibit different kinetics in acidic, neutral, and basic conditions. In acidic media, the reaction would likely be initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydrolysis would proceed via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, a typically faster mechanism for esters. The determination of rate constants, activation energies, and other thermodynamic parameters across a range of pH values would be essential for a complete understanding.

Catalyzed Hydrolysis Reactions

There is no available research on the catalyzed hydrolysis of this compound. Future studies could investigate the effects of various catalysts, such as metal ions or enzymes (e.g., esterases), on the hydrolysis rate. The identification of effective catalysts would be crucial for developing potential remediation strategies.

Photochemical Degradation Studies

The photochemical degradation of this compound would involve the absorption of light, leading to the breaking of chemical bonds. The pentachlorophenyl and 4-methoxybenzoate moieties suggest that the compound would absorb in the UV region.

Direct Photolysis Pathways under Varied Light Conditions

No studies have been published detailing the direct photolysis of this compound. Research in this area would need to examine the degradation rates and pathways under different light sources (e.g., UV-A, UV-B, simulated sunlight) and in various environmental compartments (e.g., water, soil).

Identification of Photodegradation Intermediates and Products

The identification of intermediates and final products is a critical step in elucidating any degradation pathway. For this compound, this information is currently unavailable. It is plausible that photolysis could lead to the formation of pentachlorophenol, 4-methoxybenzoic acid, and potentially other chlorinated or aromatic byproducts. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be required for the separation and identification of these compounds.

Oxidative Transformation Pathways

The oxidative transformation of this compound would likely involve reaction with reactive oxygen species, such as hydroxyl radicals. There is currently no data on the oxidative degradation of this specific compound. Future research should focus on its reactivity with common oxidants used in water treatment and environmental remediation, such as ozone, hydrogen peroxide, and permanganate (B83412). Understanding these pathways is essential for assessing its environmental fate and persistence.

Enzymatic Oxidation Mechanisms (e.g., by Cytochrome P450 Enzymes)

The enzymatic oxidation of this compound can occur at two primary sites on the molecule, driven largely by the versatile Cytochrome P450 (P450) superfamily of enzymes. These heme-containing proteins are central to the metabolism of a wide range of xenobiotic compounds. youtube.com

The general mechanism of P450-catalyzed oxidation involves the activation of molecular oxygen. The enzyme's active site contains a heme iron, which, after a series of reductive steps involving electron donors like NADPH, forms a highly reactive iron-oxo (Fe=O) species known as Compound I. youtube.com This powerful oxidizing agent can abstract a hydrogen atom from a substrate, creating a radical intermediate, which then rapidly rebounds with the hydroxyl group bound to the iron, resulting in a hydroxylated product. youtube.comyoutube.com

For this compound, two main oxidative pathways are plausible:

Oxidation of the Pentachlorophenyl Moiety: The pentachlorophenol (PCP) portion of the molecule is susceptible to P450-mediated oxidation. Studies on the white rot fungus Phanerochaete chrysosporium have demonstrated that PCP can induce the production of P450 enzymes. nih.govnih.gov The microsomal P450 in this fungus, in an NADPH-dependent reaction, oxidizes PCP to form tetrachlorohydroquinone (B164984) as a primary metabolite. nih.govnih.gov The reaction rate for this transformation in induced fungal cells has been measured at approximately 19.0 pmol per minute per mg of protein. nih.govnih.gov This suggests that the pentachlorophenyl ester would undergo a similar hydroxylation on the aromatic ring, followed by potential rearrangement to a quinone-type structure.

Oxidation of the 4-Methoxybenzoate Moiety: The 4-methoxybenzoate group is a substrate for O-demethylation by certain P450 enzymes. This reaction proceeds via the same hydrogen abstraction mechanism, targeting a C-H bond on the methyl group of the methoxy (B1213986) ether. The resulting unstable hemiacetal intermediate spontaneously decomposes, yielding a hydroxyl group (phenolic) and formaldehyde. This pathway would transform the 4-methoxybenzoate portion into a 4-hydroxybenzoate (B8730719) group.

Chemical Oxidation Processes

The pentachlorophenyl ring is susceptible to strong chemical oxidants. Potassium permanganate (KMnO₄), a powerful oxidizing agent used in in-situ chemical oxidation (ISCO) for environmental remediation, has been shown to effectively degrade pentachlorophenol (PCP). The reaction is efficient at a neutral pH and proceeds at a relatively fast rate. nih.gov

The proposed pathway involves an initial attack by permanganate on the aromatic ring, leading to the formation of chlorinated intermediates. Ultimately, under sufficient oxidant exposure, the ring is cleaved, and the compound is completely mineralized to chloride ions (Cl⁻), water (H₂O), and carbon dioxide (CO₂). This demonstrates a viable, albeit aggressive, chemical pathway for the degradation of the pentachlorophenyl moiety. nih.gov

Reductive Dehalogenation Mechanisms

Reductive dehalogenation, specifically the removal of chlorine atoms (dechlorination), is a major degradation pathway for the pentachlorophenyl group, occurring through both abiotic and biological processes.

Abiotic Reductive Processes

Abiotic degradation of the pentachlorophenyl moiety can be achieved using zero-valent metals, most notably zero-valent iron (Fe⁰). This process is a cornerstone of certain environmental remediation technologies. The fundamental mechanism involves the transfer of electrons from the surface of the elemental iron to the chlorinated organic compound, which acts as the electron acceptor.

Fe⁰ → Fe²⁺ + 2e⁻

The chlorinated ring accepts these electrons, leading to the cleavage of a carbon-chlorine bond and the replacement of the chlorine atom with a hydrogen atom. The reaction for pentachlorophenol (PCP) using zero-valent iron has been confirmed to proceed via dechlorination, producing tetrachlorophenol isomers as initial products. acs.org However, the observed rate can be slow, with studies reporting a half-life of approximately 7.4 days for PCP reduction by electrolytic iron, as the process competes with significant sorption of the compound onto the iron surface. acs.orgresearchgate.net

The efficiency of this process can be significantly enhanced through several modifications:

Bimetallic Systems: Coating the iron surface with a catalytic metal such as palladium (Pd) or nickel (Ni) can accelerate dechlorination rates. scispace.comumass.edu These catalysts facilitate the reaction with atomic hydrogen (H₂ produced from the reaction of iron with water), a process known as hydrodechlorination.

pH and Complexing Agents: A lower pH and the presence of low molecular weight carboxylic acids, such as oxalic acid, can enhance dechlorination. nih.gov These acids help maintain a fresh, reactive iron surface by preventing the formation of passivating iron oxide layers and by forming more reactive oxalate-iron complexes. nih.gov

Biologically-Mediated Reductive Dechlorination

Under anaerobic conditions, microbial consortia, particularly methanogenic communities, can carry out the stepwise reductive dechlorination of the pentachlorophenyl group. This biological process is a key mechanism for the natural attenuation of this class of compounds in anoxic environments.

The process is a form of anaerobic respiration where the microorganisms use the chlorinated compound as an electron acceptor. The degradation proceeds through a sequence of dechlorination steps, with different isomers of lesser-chlorinated phenols appearing as intermediates. Studies with pentachlorophenol-acclimated consortia have revealed a common degradation pathway.

Table 2: Sequential Pathway of Biologically-Mediated Reductive Dechlorination of Pentachlorophenol

Step Substrate Primary Product(s) Position of Chlorine Removal Reference
1 Pentachlorophenol 2,3,4,5-Tetrachlorophenol ortho nih.gov
2 2,3,4,5-Tetrachlorophenol 3,4,5-Trichlorophenol ortho nih.gov
3 3,4,5-Trichlorophenol 3,5-Dichlorophenol para nih.gov
4 3,5-Dichlorophenol 3-Chlorophenol meta nih.gov

The initial steps often involve the removal of chlorines at the ortho positions, followed by para and meta positions. nih.gov The process can continue until all chlorine atoms are removed, yielding phenol, which can then be mineralized to methane (B114726) and carbon dioxide by other members of the microbial community. The efficiency of this biological dechlorination is dependent on environmental conditions such as temperature and the availability of suitable co-substrates or electron donors (e.g., glucose, lactate). nih.gov

Solvolysis Reactions and Kinetics in Non-Aqueous Media

The reaction is an alkaline hydrolysis (saponification) involving the nucleophilic attack of a hydroxide ion (or an alkoxide from the solvent) on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to release the phenoxide leaving group (pentachlorophenoxide) and form the carboxylate salt (4-methoxybenzoate).

Studies on hindered esters have shown that this reaction can be performed efficiently at room temperature in non-aqueous or mixed solvent systems, such as sodium hydroxide in a methanol/dichloromethane (B109758) mixture. researchgate.net The use of a non-polar, aprotic solvent like dichloromethane can accelerate the reaction. This is because the nucleophile (OH⁻) is not as heavily solvated by hydrogen bonding as it is in water, increasing its reactivity and lowering the energy barrier for the reaction. researchgate.net Therefore, in a suitable non-aqueous medium, the ester linkage of this compound is expected to be susceptible to base-catalyzed solvolysis.

Investigation of Degradation Product Characterization and Detection Methodologies

The characterization and detection of degradation products are essential for elucidating the transformation pathways of this compound. The primary degradation products arise from the pathways described above:

From Oxidation: Tetrachlorohydroquinone. nih.gov

From Reductive Dechlorination: A series of lesser-chlorinated phenols, including various isomers of tetrachlorophenols, trichlorophenols, dichlorophenols, and monochlorophenols. nih.gov

From Solvolysis: Pentachlorophenol and 4-methoxybenzoic acid (or its salt).

A variety of analytical techniques are employed for the separation, identification, and quantification of these products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with an ultraviolet (UV) detector is a common and robust method for analyzing pentachlorophenol and its chlorinated degradation products directly in aqueous samples or extracts. acs.orgresearchgate.net Ion-suppression techniques, using an acidified mobile phase, are often employed to ensure the compounds elute as unionized, distinct peaks. researchgate.net

Gas Chromatography (GC): GC is a highly sensitive method, particularly when paired with an electron capture detector (ECD), which is very responsive to halogenated compounds. Due to the low volatility of phenolic compounds, a derivatization step is typically required prior to analysis. This involves converting the polar hydroxyl group into a less polar, more volatile ether or ester. A common method is acetylation with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester, which can then be readily analyzed by GC. nih.gov

Sample Preparation: Proper sample preparation is critical. For abiotic reduction studies using zero-valent iron, a specific acid-modified extraction procedure is necessary to distinguish between degradation products and the parent compound that is merely sorbed to the iron surface. acs.org For biological or environmental samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to concentrate the analytes and remove interfering matrix components before instrumental analysis.

Advanced Research on Environmental Chemodynamics and Transformation Products

Environmental Partitioning Behavior and Modeling

The environmental distribution of Pentachlorophenyl 4-methoxybenzoate (B1229959) is governed by its physicochemical properties, which dictate its movement and accumulation in various environmental compartments.

Multi-Compartment Models for Distribution (Air, Water, Organic Phases)

Multi-compartment models are essential tools for predicting the environmental distribution of organic chemicals. pharmdguru.comresearchgate.netmdpi.com These models, often based on the concept of fugacity, simulate the partitioning of a chemical between key environmental media such as air, water, soil, sediment, and biota. nih.govepa.gov For a compound like Pentachlorophenyl 4-methoxybenzoate, an organochlorine ester, its behavior would be analogous to other persistent organic pollutants (POPs). researchgate.netnih.gov

Such models consider the chemical's physical and chemical properties, including vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its distribution. epa.gov Given its structure, this compound is expected to have low water solubility and a high Kow, suggesting a tendency to partition into organic phases like soil organic matter, sediments, and the fatty tissues of organisms. nih.gov Models like the high-resolution multi-species (HR-MS) model, which can account for inter-converting chemical species, would be particularly useful for simulating the fate of this compound and its hydrolysis products. nih.gov

A typical multi-compartment model would likely predict that upon release, this compound would predominantly be found in soil and sediment, with some potential for long-range atmospheric transport adsorbed to particulate matter. researchgate.netnih.gov

Table 1: Predicted Environmental Distribution of Organochlorine Esters based on Multi-Compartment Models

Environmental CompartmentPredicted Partitioning BehaviorRationale
Air Low concentration in the gas phase; potential for transport adsorbed to atmospheric particles.Low volatility and high molecular weight suggest limited presence as a gas. High affinity for organic matter favors adsorption to aerosols. researchgate.net
Water Low solubility limits concentrations in the water column; likely to adsorb to suspended solids and sediment. nih.govThe hydrophobic nature of the pentachlorophenyl group and the ester linkage contribute to low water solubility.
Soil & Sediment High potential for accumulation due to strong adsorption to organic matter.High octanol-water partition coefficient (Kow) indicates a strong affinity for organic carbon in soil and sediment.
Biota Potential for bioaccumulation in the food chain.Lipophilicity (fat-loving nature) suggests it would accumulate in the fatty tissues of organisms.

This table is a generalized prediction based on the properties of similar organochlorine compounds.

Influence of Temperature and Humidity on Partitioning Coefficients

Temperature and relative humidity are critical environmental factors that significantly influence the partitioning of semi-volatile organic compounds like this compound. acs.orgnih.gov An increase in temperature generally leads to an increase in a chemical's vapor pressure, which can enhance its volatilization from soil and water surfaces into the atmosphere. acs.orgresearchgate.net This can affect its atmospheric transport and deposition patterns.

Relative humidity primarily impacts the soil-air partitioning. acs.org High humidity can lead to water molecules competing with the chemical for binding sites on soil mineral surfaces, which can decrease the soil-air partition coefficient (Ksoil-air) and potentially increase the chemical's availability for transport or degradation. acs.org Conversely, in very dry conditions, adsorption to mineral surfaces can be more significant. The interplay between temperature and humidity will thus dictate the net effect on the environmental distribution of this compound. nih.gov

Development of Predictive Models for Environmental Fate

Predictive models are crucial for assessing the environmental risk of chemicals for which extensive experimental data are unavailable. nih.gov Tools like the Estimation Programs Interface (EPI) Suite™ can estimate key physicochemical properties and environmental fate parameters based on a chemical's structure. epa.gov For this compound, these models can provide estimates for properties like melting point, boiling point, vapor pressure, water solubility, and Kow. epa.gov

Furthermore, models can predict degradation rates, bioconcentration factors, and atmospheric oxidation potential. epa.gov These predictive models are often used in a tiered approach for risk assessment, starting with screening-level models and progressing to more complex, site-specific models as needed. The development and validation of these models rely on extensive databases of existing chemicals and a deep understanding of chemical structure-activity relationships. nih.gov

Biodegradation Mechanisms and Pathways

The biodegradation of this compound is expected to proceed via the breakdown of its constituent aromatic moieties following an initial hydrolysis step.

Microbial Degradation Pathways of Aromatic Moieties (e.g., Benzoate (B1203000) Degradation, Ring Cleavage)

Once hydrolyzed, the 4-methoxybenzoate and pentachlorophenol (B1679276) moieties would undergo degradation through separate microbial pathways.

The degradation of 4-methoxybenzoic acid (p-anisic acid) by microorganisms like Pseudomonas and Nocardia species has been documented. nih.govthegoodscentscompany.comasm.org The primary initial step is O-demethylation to form 4-hydroxybenzoic acid. nih.govasm.org This intermediate is then typically hydroxylated to form protocatechuic acid. oup.comnih.gov The aromatic ring of protocatechuate is then cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. oup.com

The biodegradation of pentachlorophenol (PCP) is carried out by a variety of bacteria and fungi. Aerobic degradation often involves initial hydroxylation and dechlorination reactions. Anaerobic degradation typically proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.

Table 2: Generalized Microbial Degradation Pathway for the Aromatic Moieties of this compound

Initial MoietyKey Intermediate(s)Ring Cleavage Product(s)Degrading Microorganisms (Examples)
4-Methoxybenzoic Acid 4-Hydroxybenzoic Acid, Protocatechuic Acid nih.govoup.comnih.govβ-Carboxy-cis,cis-muconic acid asm.orgPseudomonas putida nih.gov, Nocardia corallina asm.org, Bacillus species nih.gov
Pentachlorophenol Tetrachlorohydroquinone (B164984), Tri- and Di-chlorinated phenolsVarious aliphatic acidsSphingobium chlorophenolicum, Phanerochaete chrysosporium

This table is based on known degradation pathways of the individual components.

Identification of Key Enzymes and Genes Involved in Biotransformation

The microbial degradation of the aromatic moieties of this compound is facilitated by specific enzymes encoded by corresponding genes.

For the 4-methoxybenzoate moiety, a key enzyme is 4-methoxybenzoate monooxygenase , which catalyzes the O-demethylation to 4-hydroxybenzoate (B8730719). nih.gov The subsequent conversion to protocatechuate is carried out by 4-hydroxybenzoate 3-monooxygenase . The crucial ring-cleavage step is catalyzed by enzymes like protocatechuate 3,4-dioxygenase , which directs the ortho-cleavage pathway, or protocatechuate 4,5-dioxygenase for meta-cleavage. oup.com

In the degradation of the pentachlorophenol moiety, a different set of enzymes is involved. In some fungi, lignin peroxidases (LiPs) and manganese peroxidases (MnPs) play a role in the initial oxidation. In bacteria, PCP monooxygenase can initiate the degradation by replacing a chlorine atom with a hydroxyl group. Reductive dehalogenases are key enzymes in anaerobic degradation pathways.

The genes encoding these enzymes are often located in clusters on bacterial chromosomes or plasmids, allowing for coordinated regulation in response to the presence of the substrate.

Role of Co-metabolism in Degradation Processes

The environmental degradation of complex synthetic compounds such as this compound is often a slow process, hindered by the recalcitrant nature of their chemical structures. Biodegradation of such molecules frequently relies on co-metabolism, a phenomenon where microorganisms transform a compound that they cannot use as a primary energy or nutrient source. enviro.wiki This process is mediated by non-specific enzymes produced by the microbes to act on their primary growth substrates. wikipedia.orgfrtr.gov

For this compound, the initial step in biodegradation is likely the enzymatic hydrolysis of the ester bond. This cleavage would yield two primary metabolites: pentachlorophenol (PCP) and 4-methoxybenzoic acid. While 4-methoxybenzoic acid may be more readily biodegradable by various microbial communities, the resulting pentachlorophenol is a well-known persistent and toxic environmental pollutant. who.intjru-b.com

The complete mineralization of PCP is often dependent on co-metabolic processes. frtr.gov For instance, certain microbial strains, such as those from the genus Pseudomonas, have demonstrated the ability to degrade chlorinated phenols when supplied with an additional carbon source like phenol, sodium benzoate, or 4-hydroxybenzoic acid. nih.gov In such a scenario, the enzymes produced for the metabolism of the primary substrate fortuitously act on the highly chlorinated secondary substrate, PCP. This process can occur under both aerobic and anaerobic conditions, although aerobic co-metabolism is more commonly applied in bioremediation strategies. frtr.gov The degradation of other halogenated compounds, like tetrabromobisphenol A (TBBPA), has also been shown to be enhanced through co-metabolism by mixed microbial cultures, including Pseudomonas and Streptococcus species. nih.gov Therefore, the presence of suitable primary substrates in a contaminated environment is crucial for initiating the co-metabolic degradation of the recalcitrant metabolites of this compound.

Analytical Methodologies for Environmental Monitoring and Metabolite Profiling

Effective environmental monitoring of this compound and its transformation products requires robust and sensitive analytical methodologies. Given the complexity of environmental matrices such as water, soil, and sediment, the analytical workflow typically involves sample extraction, cleanup, concentration, and instrumental analysis. env.go.jp The choice of method depends on the physicochemical properties of the target analytes and the required detection limits.

Chromatographic Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are the cornerstone for the separation and quantification of organic pollutants in environmental samples. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most powerful and widely used methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds. For polar metabolites like pentachlorophenol, a derivatization step is often required to increase volatility and improve chromatographic performance. usgs.gov This typically involves converting the polar hydroxyl group into a less polar ether or ester, for example, through reaction with acetic anhydride (B1165640). nih.gov The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The mass spectrometer serves as a highly specific and sensitive detector, identifying compounds based on their unique mass fragmentation patterns. nih.gov The multiple reaction monitoring (MRM) mode can be used to enhance selectivity and sensitivity for trace-level quantification. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Transformation Products

ParameterTypical SettingReference
ColumnSH-Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or similar nih.gov
Carrier GasHelium at a constant flow rate (e.g., 1.69 mL/min) nih.gov
Injection ModeSplitless nih.gov
Oven ProgramInitial 50°C, ramp to 125°C, then ramp to 300°C, hold nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV hmdb.ca
Detection ModeMultiple Reaction Monitoring (MRM) or Full Scan nih.gov
Derivatization AgentAcetic anhydride-pyridine (for PCP) nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a complementary technique ideal for analyzing non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. usgs.gov It can often analyze aqueous samples directly with minimal preparation. usgs.gov For the transformation products of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is frequently employed to separate compounds with a wide range of polarities. usgs.gov Detection is commonly achieved using a UV detector, as aromatic compounds like PCP and 4-methoxybenzoic acid absorb ultraviolet light. longdom.org

Table 2: Illustrative HPLC Parameters for Analysis of Transformation Products

ParameterTypical SettingReference
ColumnReversed-phase C18 (e.g., 25 cm × 4.6 mm, 5 µm) researchgate.net
Mobile PhaseGradient of 0.1% Phosphoric acid in water (A) and Acetonitrile (B) longdom.org
Flow Rate1.0 mL/min longdom.org
DetectionUV at a specific wavelength (e.g., 230 nm) longdom.org
Column TemperatureAmbient or controlled (e.g., 30°C) longdom.org
Injection Volume10-100 µL usgs.gov

Advanced Spectroscopic Methods for Environmental Sample Analysis

While chromatography provides separation, advanced spectroscopic detectors and standalone methods offer enhanced sensitivity and specificity for environmental analysis.

Spectrophotometry: For screening purposes, sensitive spectrophotometric methods have been developed for compounds like pentachlorophenol. One such method involves the reaction of PCP with nitric acid to form chloranil, which then reacts with potassium iodide to liberate iodine. The iodine subsequently oxidizes a colorless reagent (leucocrystal violet) to form a highly colored crystal violet dye, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 592 nm). nih.gov This type of method is valuable for its simplicity and sensitivity in various environmental samples. jru-b.comnih.gov

Photoacoustic Spectroscopy (PAS): This is a specialized technique used for the rapid screening of contaminants like PCP on solid surfaces without requiring sample destruction or chemical reagents. nih.gov The method uses a wavelength-tunable laser to irradiate the sample. If the target analyte absorbs the light, it heats up and expands, creating a pressure wave (sound) that is detected by a sensitive microphone. The intensity of the sound is proportional to the concentration of the analyte. This has been successfully applied to screen for PCP on contaminated wood. nih.gov

Chemiluminescence (CL) Detection: Novel analytical methods based on chemiluminescence have been developed for detecting polyhalogenated aromatic compounds. mdpi.com The degradation of chlorophenols by Fenton-like systems can produce a light emission (chemiluminescence) that is dependent on the formation of specific intermediates. The intensity of this light can be correlated with the concentration of the parent compound. This technique offers high sensitivity and relative selectivity for halogenated aromatic structures. mdpi.com

Potential Applications in Advanced Materials and Catalysis Research

Supramolecular Assembly and Crystal Engineering

The design of ordered solid-state structures and the exploration of host-guest chemistry are pivotal in the development of new materials with tailored properties.

Design of Ordered Solid-State Structures

The arrangement of molecules in a crystalline lattice is dictated by a variety of intermolecular interactions. For Pentachlorophenyl 4-methoxybenzoate (B1229959), one could anticipate the involvement of several key interactions in directing its crystal packing:

Halogen Bonding: The five chlorine atoms on the pentachlorophenyl ring are potential halogen bond donors.

π-π Stacking: The two aromatic rings could engage in π-π stacking interactions.

C-H···O and C-H···π Interactions: The methoxy (B1213986) group and aromatic C-H bonds could act as hydrogen bond donors to the carbonyl oxygen or the aromatic systems.

The interplay of these forces would be crucial in determining the final solid-state architecture. However, without experimental crystallographic data for Pentachlorophenyl 4-methoxybenzoate, the specifics of its packing arrangement remain unknown.

Exploration of Host-Guest Chemistry

The potential for this compound to act as a host or guest in supramolecular complexes is an area ripe for investigation. The electron-deficient cavity of the pentachlorophenyl ring could potentially encapsulate small, electron-rich guest molecules. Conversely, the molecule itself could be a guest within larger host systems like cyclodextrins or calixarenes. The specific binding affinities and selectivities would need to be determined experimentally, for which no data is currently available.

Role as a Synthetic Intermediate in Complex Organic Synthesis

Pentachlorophenyl esters are known in organic synthesis as activated esters, facilitating the formation of amide or other ester bonds under mild conditions. The pentachlorophenoxy group is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack. Therefore, this compound could theoretically serve as a reagent for introducing the 4-methoxybenzoyl group into complex molecules. However, there are no specific examples in the scientific literature detailing the use of this compound for this purpose.

Catalytic Properties or Ligand Development for Metal-Catalyzed Reactions

The electron-withdrawing nature of the pentachlorophenyl group could influence the electronic properties of the benzoate (B1203000) moiety. This could be exploited in the design of ligands for metal-catalyzed reactions. For instance, if incorporated into a larger ligand structure, the pentachlorophenyl group could modulate the electron density at the metal center, thereby tuning its catalytic activity or selectivity. This remains a hypothetical application, as no studies have been published on the use of this compound in catalysis.

Precursor for Functional Polymers or Liquid Crystalline Materials

Phenyl benzoates are a well-known class of liquid crystals. The rigid core structure of this compound suggests that it could exhibit mesogenic properties. The presence of the bulky and polarizable chlorine atoms could influence the melting point and the type of liquid crystalline phases formed. Furthermore, if functionalized with a polymerizable group, it could be used as a monomer to create functional polymers with unique optical or electronic properties. To date, no research has been published investigating the liquid crystalline or polymeric properties of this specific compound.

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